1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 873580-36-0
VCID: VC21520853
InChI: InChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
SMILES: CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.9g/mol

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

CAS No.: 873580-36-0

Cat. No.: VC21520853

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.9g/mol

* For research use only. Not for human or veterinary use.

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole - 873580-36-0

Specification

CAS No. 873580-36-0
Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9g/mol
IUPAC Name 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
Standard InChI Key IHAAKUJHIQNXPD-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Canonical SMILES CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a well-defined chemical entity with specific molecular characteristics. The compound is registered with CAS number 873580-36-0, providing a unique identifier in chemical databases . The molecular formula of this compound is C18H19ClN2O3S, corresponding to a molecular weight of 378.9 g/mol . This medium-sized organic molecule contains multiple functional groups including an imidazole ring, a sulfonyl group, and substituted aromatic rings that contribute to its chemical behavior and potential biological activities.

Structural Features and Chemical Identifiers

The compound's structure exhibits several notable features that define its chemical identity. The core structure contains a dihydroimidazole ring with a phenyl substituent at the 2-position. The nitrogen at position 1 of the dihydroimidazole ring is bonded to a sulfonyl group, which in turn is connected to a highly substituted phenyl ring containing chloro, ethoxy, and methyl substituents at specific positions. This arrangement of functional groups creates a unique three-dimensional configuration that determines the compound's chemical and biological properties.

Table 1: Chemical Identifiers and Structural Information

ParameterInformation
CAS Number873580-36-0
IUPAC Name1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.9 g/mol
Standard InChIInChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
Standard InChIKeyIHAAKUJHIQNXPD-UHFFFAOYSA-N
SMILESCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
PubChem Compound ID15943713

The structural complexity of this molecule is evident from its chemical identifiers, particularly the Standard InChI and SMILES notations, which provide a precise representation of the molecular structure in computerized format. These identifiers are essential for database searches and computational studies involving this compound.

Research Findings and Future Directions

Knowledge Gaps and Research Opportunities

Several significant knowledge gaps exist in our understanding of this compound, creating opportunities for future research:

  • Comprehensive physical characterization: Determination of basic physical properties (melting point, solubility parameters, stability) remains incomplete.

  • Detailed synthetic methodology: Optimized synthetic routes with reagent specifications and reaction conditions need development and publication.

  • Biological activity profiling: Systematic screening against various biological targets would help establish the compound's pharmacological profile.

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogs could reveal important relationships between chemical structure and biological function.

  • Mechanism of action investigations: For any identified biological activities, studies to elucidate the molecular mechanisms would be valuable.

Table 3: Research Priorities and Potential Methodologies

Research PriorityPotential MethodologiesExpected Outcomes
Physical CharacterizationDSC, TGA, solubility studies, crystallographyComplete physicochemical profile
Synthetic OptimizationAlternative reagents, catalysis, flow chemistryImproved yield, purity, scalability
Biological ScreeningEnzymatic assays, cell-based screens, phenotypic assaysIdentification of bioactivities
SAR DevelopmentAnalog synthesis, computational modelingStructure-activity correlations
Target IdentificationAffinity-based methods, proteomics, computational dockingMolecular targets and binding modes

Future Applications

The structural features of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole suggest potential applications beyond traditional pharmaceutical uses:

  • Chemical biology tools: The compound could serve as a scaffold for developing chemical probes to study biological processes.

  • Synthetic intermediates: It may function as a building block for more complex molecules with specialized functions.

  • Materials science: Sulfonyl-containing heterocycles have applications in certain functional materials, suggesting possible exploration in this domain.

Further investigation into these potential applications would require dedicated research efforts building upon the current limited knowledge base.

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